Isobutyl benzenesulfonate
Overview
Description
. It is a sulfonic acid ester derived from benzenesulfonic acid and isobutanol. This compound is a colorless to pale yellow liquid with a characteristic odor and is soluble in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyl benzenesulfonate can be synthesized through the reaction of isobutanol with benzenesulfonic acid under appropriate reaction conditions. This reaction typically occurs at room temperature or with heating to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves the esterification of benzenesulfonic acid with isobutanol. The reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: Isobutyl benzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Esterification Reactions: It can act as a catalyst in esterification reactions, facilitating the formation of esters from carboxylic acids and alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used to catalyze the reaction.
Major Products:
Substitution Reactions: The major products are substituted benzenesulfonates.
Esterification Reactions: The major products are esters formed from the reaction of carboxylic acids and alcohols.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis, particularly in esterification reactions.
Biology: It is utilized in biochemical research for the modification of biomolecules.
Industry: It is used as an additive in plastics and rubber to improve their performance.
Mechanism of Action
The mechanism of action of isobutyl benzenesulfonate involves its role as a sulfonating agent. It can transfer the sulfonate group to other molecules, facilitating various chemical transformations. The molecular targets and pathways involved include nucleophilic substitution and esterification reactions .
Comparison with Similar Compounds
Benzenesulfonic Acid: An organosulfur compound with the formula C6H6O3S.
Isobutylbenzene: An organic compound with the formula C10H14.
Uniqueness: Isobutyl benzenesulfonate is unique due to its ability to act as both a reagent and a catalyst in various chemical reactions. Its solubility in organic solvents and relatively low water solubility make it suitable for a wide range of applications in different fields.
Properties
IUPAC Name |
2-methylpropyl benzenesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3S/c1-9(2)8-13-14(11,12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRRFEFZKGNYKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COS(=O)(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30947636 | |
Record name | 2-Methylpropyl benzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30947636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6214-18-2, 24698-43-9 | |
Record name | Isopropyl benzenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006214182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, isobutyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024698439 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylpropyl benzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30947636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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